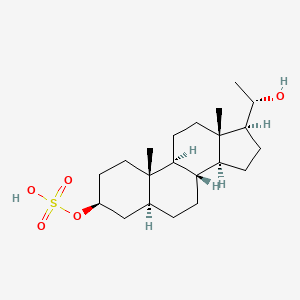
Pregnane-3,20-diol 3-sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pregnane-3,20-diol 3-sulfate, also known as this compound, is a useful research compound. Its molecular formula is C21H36O5S and its molecular weight is 400.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Analysis and Diagnostics
Pregnane-3,20-diol 3-sulfate plays a crucial role in the biochemical analysis of steroid metabolism. It is particularly useful in diagnosing disorders related to adrenal steroid biosynthesis. For instance, studies have shown that decreased activity of certain enzymes like CYP17A1 leads to increased excretion of metabolites such as 5α-pregnane-3β,20α-diol bis-sulfate, which can be detected in urine samples from affected individuals. This metabolite serves as a biomarker for conditions like congenital adrenal hyperplasia and other steroidogenic disorders .
Case Study: Steroid Metabolome Analysis
A study published in the Journal of Clinical Investigation highlighted the utility of urinary steroid metabolite profiling, including this compound, to differentiate between affected and unaffected infants in cases of adrenal insufficiency. The researchers utilized gas chromatography-mass spectrometry (GC-MS) to analyze urine samples, establishing a correlation between specific metabolite ratios and disease presence .
Pharmaceutical Development
In pharmaceutical research, this compound is investigated for its potential therapeutic applications. As a sulfate conjugate of a steroid hormone, it may influence receptor activity and metabolic pathways associated with hormonal regulation. Its role as an intermediate in synthesizing other steroid hormones makes it valuable for developing medications targeting hormonal imbalances or endocrine disorders .
Applications in Drug Formulation
The compound is being explored for its potential incorporation into formulations aimed at treating conditions such as premenstrual syndrome (PMS) and menopausal symptoms by modulating steroid hormone levels .
Endocrine Research
This compound is also significant in endocrine research. It aids in understanding the mechanisms of steroid action within the body and their implications for diseases linked to hormonal dysfunction. Researchers are investigating how sulfation affects the bioactivity of steroids and their interaction with hormone receptors.
Insights into Hormonal Regulation
Research indicates that sulfated steroids may have different affinities for hormone receptors compared to their non-sulfated counterparts. This difference can lead to altered physiological responses, which are critical for understanding conditions like polycystic ovary syndrome (PCOS) and other reproductive health issues .
Veterinary Medicine
In veterinary medicine, this compound is utilized to develop treatments that regulate reproductive functions in livestock. Its application can enhance fertility rates and improve overall reproductive health in animals .
Example: Enhancing Fertility
Studies have shown that administering sulfated steroids can positively impact reproductive performance in cattle by modulating hormonal profiles during critical breeding periods .
Summary Table of Applications
Propriétés
Numéro CAS |
65423-37-2 |
|---|---|
Formule moléculaire |
C21H36O5S |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
[(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C21H36O5S/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22H,4-12H2,1-3H3,(H,23,24,25)/t13-,14-,15-,16-,17+,18-,19-,20-,21+/m0/s1 |
Clé InChI |
ZIVKBPVUJZDVBI-ZVPCKFNKSA-N |
SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C)O |
SMILES isomérique |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C)O |
SMILES canonique |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C)O |
Synonymes |
5 alpha-pregnane-3 beta, 20 alpha-diol 3-sulfate 5alpha-pregnane-3beta,20alpha-diol 3-sulphate P-3,20-DS pregnane-3,20-diol 3-sulfate pregnane-3,20-diol 3-sulfate, (3alpha,5alpha,20S)-isomer pregnane-3,20-diol 3-sulfate, (3alpha,5beta,20S)-isomer pregnane-3,20-diol 3-sulfate, monosodium salt, (3alpha,5beta)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















